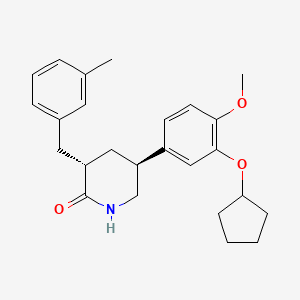

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one

概要

説明

HT-0712は、IPL-455903としても知られており、実験的な認知機能増強薬です。現在臨床試験中で、カリフォルニア州サンディエゴのHelicon Therapeuticsによってライセンスされています。 元々はInflazyme Pharmaceuticalsによる前臨床抗炎症プログラムの一環として発見され、試験されたHT-0712は、記憶力と認知機能を向上させる可能性があることで知られています .

準備方法

HT-0712の合成には、ピペリジン-2-オンコア構造の形成など、いくつかの段階が含まれます。合成経路には通常、以下の段階が含まれます。

ピペリジン-2-オンコアの形成: この段階では、適切な前駆体を環化してピペリジン-2-オン環を形成します。

置換反応: シクロペンチルオキシ基やメトキシ基などのさまざまな置換基は、置換反応によって導入されます。

最終的な組み立て: 最終生成物は、置換されたピペリジン-2-オンをベンジル基とカップリングすることによって組み立てられます.

HT-0712の工業生産方法は広く文書化されていませんが、大規模生産のための合成経路の最適化を含み、高収率と純度を保証している可能性があります。

化学反応解析

HT-0712は、次のようないくつかの種類の化学反応を起こします。

酸化: HT-0712は、特にメトキシ基とシクロペンチルオキシ基で酸化反応を起こす可能性があります。

還元: この化合物は、適切な条件下で還元することができ、ピペリジン-2-オンコアに影響を与えます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな有機溶媒などがあります。これらの反応から生成される主な生成物には、官能基が改変された中間体があり、最終的なHT-0712構造につながります。

科学研究への応用

HT-0712は、次のようないくつかの科学研究への応用があります。

化学: ホスホジエステラーゼタイプ4阻害の影響を調べるためのモデル化合物として使用されます。

生物学: HT-0712は、記憶形成における環状アデノシン一リン酸応答要素結合タンパク質の役割を調査するために使用されます。

医学: この化合物は、加齢に伴う記憶障害やその他の認知障害の治療の可能性について研究されています。

化学反応の分析

HT-0712 undergoes several types of chemical reactions, including:

Oxidation: HT-0712 can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.

Reduction: The compound can be reduced under appropriate conditions, affecting the piperidin-2-one core.

Substitution: Substitution reactions are common in the synthesis of HT-0712, where various substituents are introduced to the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions include intermediates with modified functional groups, leading to the final HT-0712 structure.

科学的研究の応用

Neuroactive Effects

Piperidine derivatives often interact with neurotransmitter systems. Research indicates that compounds similar to (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one may exhibit neuroactive properties, suggesting potential applications in treating neurological disorders such as depression and anxiety. The presence of the cyclopentyloxy and methoxyphenyl groups could enhance selectivity towards specific receptors involved in these conditions.

Antioxidant Properties

The compound's aromatic rings can stabilize free radicals, indicating potential antioxidant activity. This characteristic is significant in developing therapies aimed at oxidative stress-related diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with related structures have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Case Study: Anticancer Mechanism

Research involving piperidine derivatives has highlighted their ability to induce apoptosis in cancer cells through mechanisms involving increased expression of pro-apoptotic genes such as p53 and Bax . This suggests a pathway for further investigation into the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease activities. Inhibitors of AChE are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

作用機序

HT-0712はホスホジエステラーゼタイプ4阻害剤として作用し、ニューロン内の環状アデノシン一リン酸レベルを上昇させます。この増加は、環状アデノシン一リン酸応答要素結合タンパク質の活性化を引き起こし、これは長期記憶の形成に関与する転写因子です。 この化合物の作用機序は、主にこれらのタンパク質の調節によるものであり、記憶力と認知機能を向上させます .

類似化合物との比較

HT-0712は、ホスホジエステラーゼタイプ4の特異的な阻害と、それに続く環状アデノシン一リン酸応答要素結合タンパク質への影響においてユニークです。類似の化合物には、次のものがあります。

ロリプラム: 抗うつ作用と認知機能向上作用で知られる、別のホスホジエステラーゼタイプ4阻害剤。

ロフルミラスト: 主に慢性閉塞性肺疾患の治療における抗炎症作用のために使用されます。

HT-0712は、記憶力と認知機能の向上における特定の応用により際立っており、認知障害の治療のための有望な候補となっています。

生物活性

The compound (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one is a piperidine derivative notable for its complex structure and potential biological activities. Its unique combination of functional groups, including a cyclopentyloxy moiety and a methoxyphenyl group, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

- Chemical Formula : CHNO

- Molecular Weight : 393.52 g/mol

- CAS Number : 617720-02-2

The stereochemistry at the 3 and 5 positions of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties .

Antioxidant Activity

The presence of aromatic rings in the structure allows for stabilization of free radicals, which contributes to antioxidant properties. Compounds with similar structures have demonstrated significant antioxidant capabilities, suggesting that this compound may also exhibit such activity.

Neuroactive Effects

Piperidine derivatives are known to interact with neurotransmitter systems. This compound's structural features suggest potential applications in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter release or receptor activity .

Anticancer Activity

Research indicates that structurally related compounds exhibit cytotoxic effects against various cancer cell lines. The specific combination of the cyclopentyloxy and methoxyphenyl groups may enhance selectivity towards cancerous cells, providing a basis for further investigation into its anticancer properties .

The compound acts as an inhibitor of phosphodiesterase 4D (PDE4D) , an enzyme that hydrolyzes cAMP, a critical second messenger involved in various physiological processes. Inhibition of PDE4D can lead to increased levels of cAMP, potentially enhancing neuroprotective effects and influencing inflammatory responses .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives illustrates the unique biological activity profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine with methoxy substituent | Antidepressant effects |

| Compound B | Piperidine with alkyl side chains | Anticancer activity |

| Compound C | Piperidine with halogen substituents | Antimicrobial properties |

The specificity of This compound lies in its unique functional groups which may enhance selectivity towards particular biological targets compared to other piperidine derivatives .

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have shown that compounds similar to this piperidine derivative can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of cAMP levels leading to enhanced survival signaling pathways .

- Anticancer Efficacy : A study evaluating the cytotoxicity of related piperidine compounds found that certain derivatives exhibited significant activity against cancer cell lines such as FaDu (hypopharyngeal tumor cells). The structure-activity relationship indicated that modifications at specific positions could enhance anticancer efficacy .

特性

IUPAC Name |

(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEJDMOBAFLQNJ-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893926 | |

| Record name | HT-0712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617720-02-2 | |

| Record name | (3S,5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-[(3-methylphenyl)methyl]-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617720-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HT 0712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617720022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-0712 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HT-0712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-0712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O43FXG9IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HT-0712 exert its effects on the central nervous system?

A: HT-0712 is a selective inhibitor of phosphodiesterase 4 (PDE4) [, , ]. PDE4 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various neuronal signaling pathways. By inhibiting PDE4, HT-0712 leads to increased intracellular cAMP levels. This increase in cAMP subsequently activates downstream signaling cascades, notably the cAMP/CREB pathway, which plays a vital role in synaptic plasticity and long-term potentiation, processes fundamental to learning and memory formation [].

Q2: How does HT-0712 impact recovery after ischemic stroke in preclinical models?

A: Research suggests that HT-0712 administration, when combined with rehabilitation, can enhance motor function recovery and promote beneficial cortical reorganization in rodent models of ischemic stroke []. In these studies, HT-0712 facilitated the expansion of motor representations in the cortex, suggesting its potential to stimulate neuroplasticity and functional recovery following brain injury [].

Q3: Has HT-0712 been evaluated in clinical trials for any neurological conditions?

A: While preclinical data on HT-0712 appears promising, the available literature doesn't provide evidence of completed or ongoing clinical trials for this compound in any neurological conditions including Alzheimer's disease []. Further research, particularly clinical trials, are necessary to explore its therapeutic potential and safety in human subjects.

Q4: What are the potential advantages of HT-0712 compared to other PDE4 inhibitors, particularly in the context of Alzheimer's disease?

A: While direct comparisons are limited in the provided literature, the selectivity profile of HT-0712 for specific PDE4 isoforms might offer advantages in terms of efficacy and safety []. Determining the optimal dose and targeting the most relevant PDE4 isoforms are crucial factors for maximizing therapeutic benefits while minimizing potential side effects []. More research is needed to confirm these potential advantages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。